molecular formula C11H7F3N2O B6429397 2-(pyridin-3-yloxy)-5-(trifluoromethyl)pyridine CAS No. 2640949-69-3

2-(pyridin-3-yloxy)-5-(trifluoromethyl)pyridine

Cat. No.: B6429397
CAS No.: 2640949-69-3
M. Wt: 240.18 g/mol
InChI Key: WPGOTUPBJBQSRZ-UHFFFAOYSA-N
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Description

2-(pyridin-3-yloxy)-5-(trifluoromethyl)pyridine is an organic compound that features a pyridine ring substituted with a trifluoromethyl group and a pyridin-3-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-3-yloxy)-5-(trifluoromethyl)pyridine typically involves the following steps:

    Formation of the Pyridin-3-yloxy Intermediate: This can be achieved by reacting pyridin-3-ol with an appropriate halogenating agent to form the pyridin-3-yloxy intermediate.

    Coupling Reaction: The pyridin-3-yloxy intermediate is then coupled with 5-(trifluoromethyl)pyridine under suitable conditions, often involving a base and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(pyridin-3-yloxy)-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

2-(pyridin-3-yloxy)-5-(trifluoromethyl)pyridine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: It is used in the synthesis of advanced materials with unique electronic and photophysical properties.

    Biological Studies: The compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-(pyridin-3-yloxy)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the pyridin-3-yloxy group can facilitate interactions with target sites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(pyridin-2-yloxy)-5-(trifluoromethyl)pyridine
  • 2-(pyridin-4-yloxy)-5-(trifluoromethyl)pyridine
  • 2-(pyridin-3-yloxy)-4-(trifluoromethyl)pyridine

Uniqueness

2-(pyridin-3-yloxy)-5-(trifluoromethyl)pyridine is unique due to the specific positioning of the trifluoromethyl and pyridin-3-yloxy groups, which can influence its chemical reactivity and biological activity. This unique structure can result in distinct properties and applications compared to its analogs.

Properties

IUPAC Name

2-pyridin-3-yloxy-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O/c12-11(13,14)8-3-4-10(16-6-8)17-9-2-1-5-15-7-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGOTUPBJBQSRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OC2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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